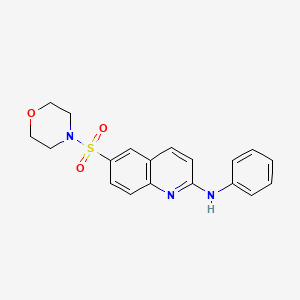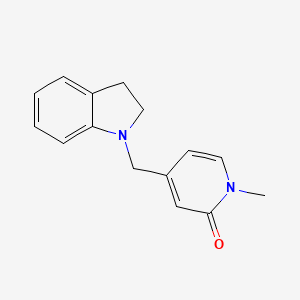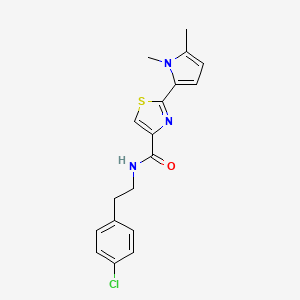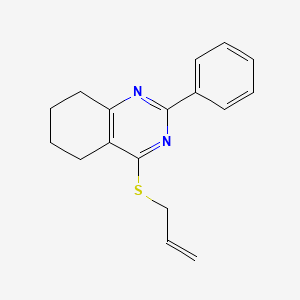
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine (MSQ) is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR). These pathways are involved in cell proliferation and survival, making them potential targets for cancer treatment. 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the production of inflammatory cytokines. In addition, 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has been shown to inhibit the production of reactive oxygen species, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has been shown to have various biochemical and physiological effects in scientific research studies. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research studies. 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has also shown promising results in various scientific research studies, making it a subject of interest for many researchers. However, 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine. One potential direction is to investigate the potential therapeutic applications of 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine in the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is to investigate the mechanism of action of 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine in more detail, in order to identify potential targets for drug development. In addition, future research could focus on developing more efficient synthesis methods for 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine and improving its solubility in water.
Méthodes De Synthèse
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-nitrophenylamine with 4-morpholine sulfonic acid to form 2-(4-morpholinosulfonyl)aniline. This compound is then reacted with 2-chloro-6-fluoroquinoline to form 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine. The final product is obtained through purification and recrystallization processes.
Applications De Recherche Scientifique
6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has been the subject of various scientific research studies due to its potential therapeutic applications. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 6-(morpholin-4-ylsulfonyl)-N-phenylquinolin-2-amine has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species.
Propriétés
IUPAC Name |
6-morpholin-4-ylsulfonyl-N-phenylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,22-10-12-25-13-11-22)17-7-8-18-15(14-17)6-9-19(21-18)20-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMBEQBMSPTWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholine-4-sulfonyl)-N-phenylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Butylpiperazin-1-yl)carbonyl]-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B7549017.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)


![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)


![3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B7549063.png)

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methoxy-N-methylacetamide](/img/structure/B7549077.png)
![(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone](/img/structure/B7549084.png)
![2-[2-(3-Bromophenoxy)propanoylamino]acetic acid](/img/structure/B7549106.png)
![2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)
![4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)